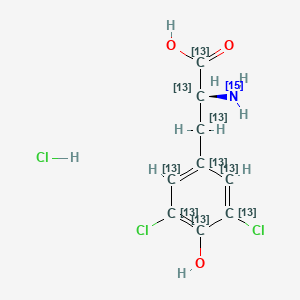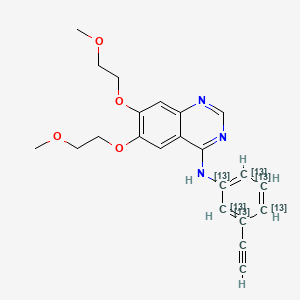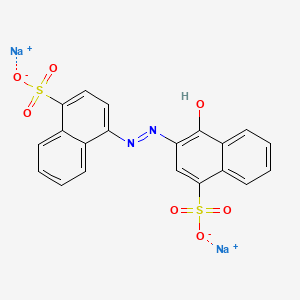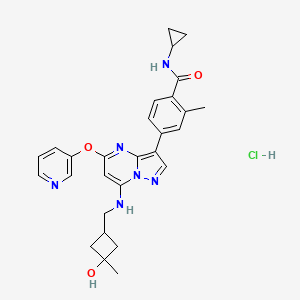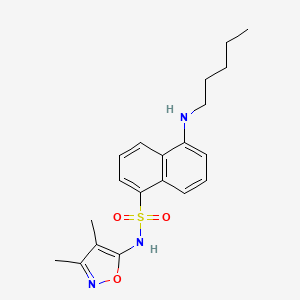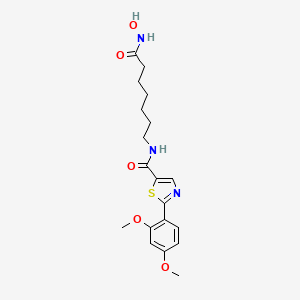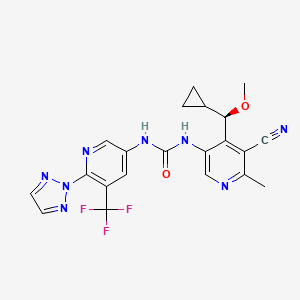
Resveratrol 3,5-diglucuronide-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Resveratrol 3,5-diglucuronide-d4 is a deuterium-labeled derivative of resveratrol 3,5-diglucuronide. Resveratrol is a well-known polyphenolic compound found in various plants, including grapes, berries, and peanuts. It has gained significant attention due to its potential health benefits, including antioxidant, anti-inflammatory, and anti-carcinogenic properties . The deuterium labeling in this compound enhances its stability and allows for more precise quantification in scientific studies .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Resveratrol 3,5-diglucuronide-d4 involves several steps. Initially, resveratrol is glucuronidated to form resveratrol 3,5-diglucuronide. This process typically involves the use of glucuronidation reagents such as trichloroacetimidate . The deuterium labeling is then introduced through a deuteration process, where hydrogen atoms are replaced with deuterium. This can be achieved using deuterated reagents under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound can be achieved through microbial engineering. This involves the use of genetically modified microorganisms, such as Escherichia coli and Saccharomyces cerevisiae, to produce resveratrol, which is then glucuronidated and deuterated . This method is more sustainable and cost-effective compared to traditional chemical synthesis.
化学反応の分析
Types of Reactions
Resveratrol 3,5-diglucuronide-d4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield dihydro derivatives .
科学的研究の応用
Resveratrol 3,5-diglucuronide-d4 has numerous scientific research applications, including:
作用機序
The mechanism of action of Resveratrol 3,5-diglucuronide-d4 involves several molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by upregulating antioxidant enzymes.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and modulates inflammatory pathways.
SIRT1 Activation: It activates the SIRT1 pathway, which is involved in cellular stress responses and longevity.
Circadian Rhythm Modulation: It modulates the circadian rhythm, which can have various health benefits.
類似化合物との比較
Resveratrol 3,5-diglucuronide-d4 is unique due to its deuterium labeling, which enhances its stability and allows for precise quantification. Similar compounds include:
Resveratrol: The parent compound with similar biological activities but without deuterium labeling.
Resveratrol 3-glucuronide: A monoglucuronide derivative with similar biological activities.
Resveratrol 4’-glucuronide: Another monoglucuronide derivative with similar biological activities.
These similar compounds share some biological activities with this compound but lack the enhanced stability and quantification precision provided by deuterium labeling.
特性
分子式 |
C26H28O15 |
|---|---|
分子量 |
584.5 g/mol |
IUPAC名 |
(2S,3S,4S,5R,6S)-6-[3-[(2S,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-5-[(E)-2-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)ethenyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C26H28O15/c27-12-5-3-10(4-6-12)1-2-11-7-13(38-25-19(32)15(28)17(30)21(40-25)23(34)35)9-14(8-11)39-26-20(33)16(29)18(31)22(41-26)24(36)37/h1-9,15-22,25-33H,(H,34,35)(H,36,37)/b2-1+/t15-,16-,17-,18-,19+,20+,21-,22-,25+,26+/m0/s1/i3D,4D,5D,6D |
InChIキー |
MTMRTWIAOLGFDM-QKPYHBPQSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1/C=C/C2=CC(=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)[2H])[2H])O)[2H] |
正規SMILES |
C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


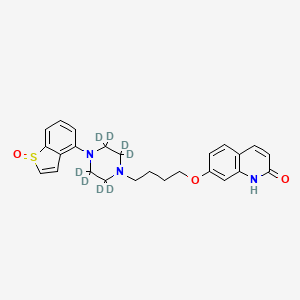
![(2S)-6-amino-2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]hexanamide;2,2,2-trifluoroacetic acid](/img/structure/B12423054.png)
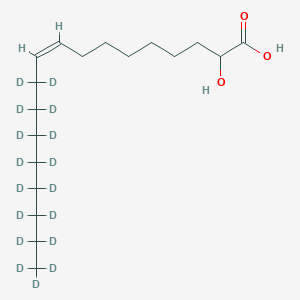

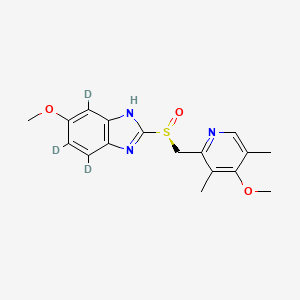
![N1-((S)-1-((2S,4R)-4-Hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-yl)-N11-(2-(4-((4'-(4-methylpiperazin-1-yl)-3'-(6-oxo-4-(trifluoromethyl)-1,6-dihydropyridine-3-carboxamido)-[1,1'-biphenyl]-3-yl)methyl)piperazin-1-yl)ethyl)undecanediamide](/img/structure/B12423067.png)
